![molecular formula C15H16ClNO B1524242 4-(Benzyloxy)indoline hydrochloride CAS No. 1187933-10-3](/img/structure/B1524242.png)
4-(Benzyloxy)indoline hydrochloride
Overview
Description
4-(Benzyloxy)indoline hydrochloride is a chemical compound with the molecular formula C15H16ClNO . It is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)indoline hydrochloride involves various chemical reactions. For instance, a process for preparing 4-hydroxy indoles and 4-hydroxy carbazoles has been described, which are useful as intermediates for preparing compounds that inhibit SPLA2 . Another study discusses the synthesis, structural analysis, and in vitro antioxidant and antimicrobial activity of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)indoline hydrochloride is characterized by a linear formula of C6H5CH2OC6H4NH2 · HCl . Its molecular weight is 261.74 g/mol.Chemical Reactions Analysis
Indoles, including 4-(Benzyloxy)indoline hydrochloride, undergo various chemical reactions. For example, a transition-metal/quinone complex can catalyze the aerobic dehydrogenation of 3° indolines to the corresponding indoles . Another study discusses the catalytic protodeboronation of pinacol boronic esters, which is a valuable but unknown transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)indoline hydrochloride include a molecular formula of C15H16ClNO and an average mass of 261.747 Da .Scientific Research Applications
I have conducted a search on the scientific research applications of 4-(Benzyloxy)indoline hydrochloride. Here is a comprehensive analysis focusing on six unique applications:
Anticancer Drug Development
Indoline compounds, including 4-(Benzyloxy)indoline hydrochloride , are being explored for their potential in anticancer drug development. Their structure is present in many natural products, and recent studies have focused on creating new drug scaffolds with indoline to address the side effects of cancer chemotherapy .
Antibacterial Agents
Research has indicated that indoline-related alkaloids exhibit antibiotic properties. The activities of these compounds are now being studied for their anti-tumor, anti-hypertension, and cardiovascular protection effects .
Cardiovascular Disease Treatment
The indoline structure is advantageous in the development and synthesis of drugs for treating cardiovascular diseases due to its biological activity and potential therapeutic effects .
Anti-inflammatory and Analgesic Drugs
Indolines are also being investigated for their use as anti-inflammatory and analgesic drugs, providing a new avenue for pain management and inflammation control .
Neuroprotective Agents
A series of indoline derivatives have been designed, synthesized, and evaluated for their multifunctional neuroprotective properties, particularly in battling ischemic stroke .
Cycloaddition Reactions
Indoles, including 4-(Benzyloxy)indoline hydrochloride , serve as versatile building blocks in various cycloaddition reactions, leading to the efficient synthesis of biologically important derivatives such as carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles .
Safety And Hazards
Future Directions
Indoline derivatives, including 4-(Benzyloxy)indoline hydrochloride, have shown potential in various areas of research, particularly in the development of new pharmaceuticals . They have been found to exhibit a range of biological activities, suggesting potential for further exploration and development.
properties
IUPAC Name |
4-phenylmethoxy-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14;/h1-8,16H,9-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXBSUPQYZHQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)indoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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